molecular formula C44H90S B3045422 1-(Docosylsulfanyl)docosane CAS No. 106683-08-3

1-(Docosylsulfanyl)docosane

Cat. No. B3045422
CAS RN: 106683-08-3
M. Wt: 651.3 g/mol
InChI Key: HLFLGPJOWXLJEP-UHFFFAOYSA-N
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Description

Docosane is a saturated 22-carbon aliphatic alcohol . It is also known by other names such as n-Docosane and Normal-docosane .


Molecular Structure Analysis

The molecular formula of Docosane is C22H46 . Its molecular weight is 310.6006 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

There is a study on the phase transition of docosane in nanopores . The study used differential scanning calorimetry (DSC) and temperature-dependent powdered X-ray diffractions (XRD). The bulk C22 has a stable rotator phase R I and R II .


Physical And Chemical Properties Analysis

Docosane has a molecular weight of 310.6006 . The boiling point is 641.8 K . The fusion temperature is around 317 K . There is also a study on the phase transition of docosane in nanopores .

Safety and Hazards

According to the safety data sheet, Docosane is not considered hazardous by the 2012 OSHA Hazard Communication Standard . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention .

Future Directions

There are studies on the phase transition of docosane in nanopores and the thermal conductivity of docosane . These studies could provide a direction for future research.

properties

IUPAC Name

1-docosylsulfanyldocosane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H90S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFLGPJOWXLJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCSCCCCCCCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H90S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562593
Record name 1-(Docosylsulfanyl)docosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

651.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106683-08-3
Record name 1-(Docosylsulfanyl)docosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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